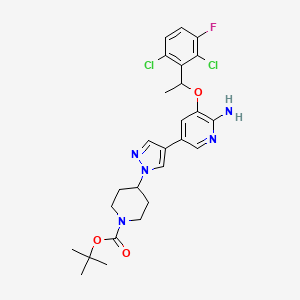![molecular formula C9H13NO3 B12280640 Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate typically involves the use of enantioselective methods to ensure the desired stereochemistry. One common approach is the catalytic asymmetric [4+2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes . This method provides high yields and excellent enantioselectivities under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs metal-free conditions to ensure operational simplicity and environmental safety. The process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phenylselenyl bromide for oxidation and various organic bases for enantioselective synthesis . The conditions are usually mild to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylate: Another bicyclic compound with similar structural features but different ring sizes.
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate: A closely related compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and serve as a versatile intermediate makes it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-8(12)9-4-2-6(3-5-9)7(11)10-9/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
KVFFDMZQDNBPLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)



![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)



![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)

